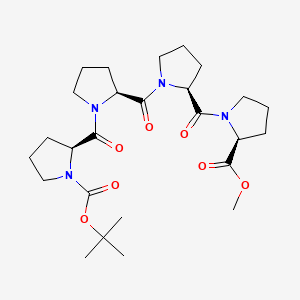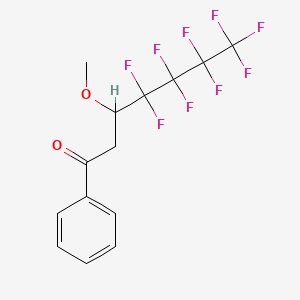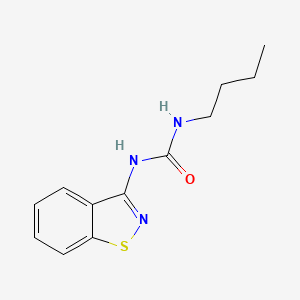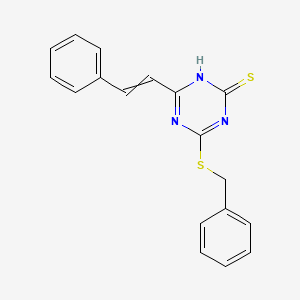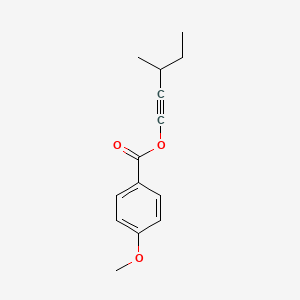
1,1'-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is a highly fluorinated organic peroxide. This compound is characterized by its unique structure, which includes two peroxy groups and multiple fluorine atoms. The presence of these fluorine atoms imparts significant chemical stability and resistance to degradation, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) typically involves the reaction of 2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol with a suitable peroxide source. Commonly used peroxide sources include hydrogen peroxide or organic peroxides such as tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions, including low temperatures and inert atmospheres, to prevent decomposition of the peroxide groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 1,1’-Bis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) involves the generation of reactive oxygen species (ROS) through the decomposition of peroxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms in the compound enhance its stability and resistance to metabolic degradation, prolonging its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated alcohol used in similar applications.
1,1,2,2,3,3,4,4-Octafluorocyclopentane: Another fluorinated compound with different functional groups.
Uniqueness
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is unique due to its dual peroxide groups and extensive fluorination, which confer exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and oxidative capabilities.
Propiedades
Número CAS |
106813-72-3 |
|---|---|
Fórmula molecular |
C10H2F16O4 |
Peso molecular |
490.09 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1-(2,2,3,3,4,4,5,5-octafluoro-1-hydroxycyclopentyl)peroxycyclopentan-1-ol |
InChI |
InChI=1S/C10H2F16O4/c11-1(12)2(13,14)6(21,22)9(27,5(1,19)20)29-30-10(28)7(23,24)3(15,16)4(17,18)8(10,25)26/h27-28H |
Clave InChI |
IJRVUXNZPMOWRV-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

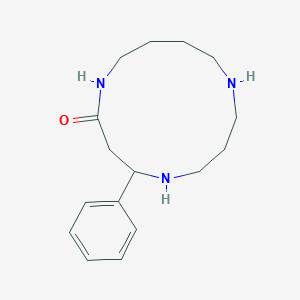

![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
